4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
4-(Ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with ethoxymethylene reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. Continuous-flow electrosynthesis, for instance, has been developed for similar isoquinoline derivatives, allowing for metal-free and oxidant-free conditions . This method can be adapted for the production of this compound, ensuring a green and sustainable approach.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylene)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4(2H)-triones.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline-1,3,4(2H)-triones, dihydroisoquinoline derivatives, and various substituted isoquinolines.
Scientific Research Applications
4-(Ethoxymethylene)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione: This compound has a sulfonylmethyl group instead of an ethoxymethylene group.
Isoquinoline-1,3,4(2H)-triones: These compounds have an additional oxygen atom, forming a trione structure.
Uniqueness
4-(Ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is unique due to its ethoxymethylene group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(4Z)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHOYKZRKIAIQ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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